molecular formula C20H20N4OS B2734941 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide CAS No. 1797721-95-9

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2734941
CAS No.: 1797721-95-9
M. Wt: 364.47
InChI Key: AZBCDBFFMNGPQB-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a cyclopentanecarboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring. This intermediate is then coupled with a substituted phenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine and phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiazole and pyridine moieties can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by blocking the substrate binding site or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.

    Pyridine derivatives: Compounds such as 2-aminopyridine and 4-methylpyridine have similar pyridine moieties.

Uniqueness

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide is unique due to the combination of its structural features, which confer specific biological activities. The presence of both thiazole and pyridine rings, along with the cyclopentanecarboxamide group, allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, which include a thiazole ring, a pyridine moiety, and a cyclopentanecarboxamide group, suggest potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Thiazole Ring : Known for its role in various biological activities, thiazole derivatives often exhibit antimicrobial and anticancer properties.
  • Pyridine Moiety : Contributes to the compound's biological interactions and enhances its pharmacological profile.
  • Cyclopentanecarboxamide Group : This group may influence the compound's solubility and binding affinity to biological targets.

Chemical Structure

The chemical formula for this compound is C17H18N4OC_{17}H_{18}N_{4}O.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Compounds with similar structural features have been reported to act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.

Comparative Antimicrobial Activity

Compound NameStructure FeaturesBiological Activity
N-(4-methylphenyl)-benzenesulfonamideSulfonamide with methyl substitutionAntibacterial
2-amino-thiazole derivativesThiazole ring with amino groupAntimicrobial, anticancer
Pyridinyl-sulfonamidesPyridine attached to sulfonamideAntibacterial, anti-inflammatory

Anticancer Activity

Research indicates that compounds containing thiazole and pyridine moieties can induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation.

Case Studies

  • Cell Cycle Analysis : In studies involving acute myeloid leukemia (AML) cell lines, treatment with similar compounds resulted in significant cell cycle arrest at the G1 phase, indicating potential therapeutic effects against leukemia.
  • Apoptosis Induction : Compounds structurally related to this compound have been shown to activate apoptotic pathways in cancer cells, leading to increased rates of programmed cell death.

The biological activity of this compound is hypothesized to arise from its ability to interact with multiple biological targets due to its diverse functional groups. Interaction studies suggest that it may bind effectively to proteins involved in critical cellular processes such as growth and apoptosis.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological efficacy. Modifications in the substituents on the thiazole and pyridine rings have been explored to improve solubility and target specificity.

Summary of Findings

  • Enhanced Binding Affinity : Structural modifications have been shown to increase binding affinity to target proteins compared to non-modified analogs.
  • Synergistic Effects : The combination of thiazole and pyridine functionalities may produce synergistic effects, enhancing overall biological activity.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-19(15-4-1-2-5-15)22-16-9-7-14(8-10-16)18-13-26-20(24-18)23-17-6-3-11-21-12-17/h3,6-13,15H,1-2,4-5H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBCDBFFMNGPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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